molecular formula C26H26N2O4 B7743892 Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate

Cat. No.: B7743892
M. Wt: 430.5 g/mol
InChI Key: JAESXYCGWWKYKY-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with an ethyl ester and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and the dimethoxyphenyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinoline core or the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the ester group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anticancer, antiviral, or antimicrobial agent.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate include other quinoline derivatives and compounds with similar functional groups, such as:

  • Quinine
  • Chloroquine
  • Mefloquine
  • Tafenoquine

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]benzo[h]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-4-32-26(29)21-16-28-24-19-8-6-5-7-18(19)10-11-20(24)25(21)27-14-13-17-9-12-22(30-2)23(15-17)31-3/h5-12,15-16H,4,13-14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAESXYCGWWKYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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